molecular formula C18H8Cl2N2O5S B5492960 3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one

3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one

Cat. No. B5492960
M. Wt: 435.2 g/mol
InChI Key: DJJXXWALUZSWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammation process. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-tumor and anti-cancer properties.
Biochemical and Physiological Effects:
3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the activity of COX-2 and 5-LOX. In addition, the compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one in lab experiments is its potential therapeutic applications. The compound has been extensively studied for its anti-inflammatory, anti-tumor, and anti-cancer properties, as well as its potential use in the treatment of neurodegenerative diseases. However, one limitation of using the compound in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.

Future Directions

There are a number of future directions for research on 3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one. One area of research could be to further investigate the mechanism of action of the compound, particularly its effects on enzymes involved in the inflammation process. Another area of research could be to investigate the potential use of the compound in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies could be conducted to investigate the pharmacokinetics and toxicity of the compound in animal models.

Synthesis Methods

The synthesis of 3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one involves a series of steps. The starting material is 3,4-dichloroaniline, which is reacted with 2-bromoacetic acid to form 2-(3,4-dichlorophenyl)acetic acid. The acid is then reacted with thioamide to form 2-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid. The acid is then reacted with 7-hydroxy-6-nitro-2H-chromen-2-one to form the final product, 3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one.

Scientific Research Applications

3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8Cl2N2O5S/c19-11-2-1-8(4-12(11)20)17-21-13(7-28-17)10-3-9-5-14(22(25)26)15(23)6-16(9)27-18(10)24/h1-7,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJXXWALUZSWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=CS2)C3=CC4=CC(=C(C=C4OC3=O)O)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one

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